9-[4-(benzyloxy)-3-methoxyphenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-[4-(Benzyloxy)-3-methoxyphenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is an intriguing compound with a complex structure. This compound features a quinazolinone core, a class of compounds known for their wide range of biological activities, making them valuable in medicinal chemistry. It also includes a triazole ring, which adds to its diversity and potential for various interactions at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(benzyloxy)-3-methoxyphenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps starting from commercially available reagents. A common route could include the formation of the quinazolinone moiety through a cyclization reaction, followed by the introduction of the triazole ring via a coupling reaction. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure a high yield of the desired product.
Industrial Production Methods
Industrial production of such a compound would scale up the laboratory synthesis process. This might involve batch processing or continuous flow chemistry techniques to optimize the yield and purity of the compound. The use of automated systems and quality control measures would be crucial to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound could undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions may target the triazole or quinazolinone moieties, potentially leading to partially reduced intermediates.
Substitution: : It can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO₄ or H₂O₂ under acidic or basic conditions.
Reduction: : Catalytic hydrogenation or the use of reducing agents like NaBH₄.
Substitution: : Electrophilic substitution might use halogens or nitrating agents, while nucleophilic substitution might involve alkoxides or amines.
Major Products
The major products of these reactions would vary depending on the reaction conditions but might include oxidized, reduced, or substituted derivatives with different functional groups attached to the core structure.
Scientific Research Applications
Chemistry
This compound could serve as a building block for synthesizing more complex molecules or as a catalyst in certain chemical reactions due to its unique structure.
Biology
Its quinazolinone core suggests potential biological activity, possibly as an enzyme inhibitor or receptor ligand. The triazole ring might enhance its binding properties to specific proteins.
Medicine
Given its structure, this compound could be explored for therapeutic uses, possibly in the development of new drugs for treating diseases like cancer, infections, or inflammatory conditions.
Industry
In an industrial context, it could find applications in the development of new materials, such as polymers or advanced composites, due to its structural rigidity and functional diversity.
Mechanism of Action
The mechanism of action of 9-[4-(benzyloxy)-3-methoxyphenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one would likely involve interactions with specific molecular targets, such as enzymes or receptors. The molecular pathways involved could include inhibition of key enzymes or modulation of signal transduction pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives
Triazole-containing compounds
Other heterocyclic compounds with biological activity
Uniqueness
What sets 9-[4-(benzyloxy)-3-methoxyphenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one apart is the combination of its structural motifs, which impart unique physicochemical properties and potential biological activities. Its diverse functionality might offer advantages in specificity and potency when compared to similar compounds.
This compound truly is a compound of intrigue, making significant waves across various fields of scientific research and industrial application.
Properties
IUPAC Name |
9-(3-methoxy-4-phenylmethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-29-20-12-16(10-11-19(20)30-13-15-6-3-2-4-7-15)22-21-17(8-5-9-18(21)28)26-23-24-14-25-27(22)23/h2-4,6-7,10-12,14,22H,5,8-9,13H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKZNCBPIJJZNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=NC=NN24)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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